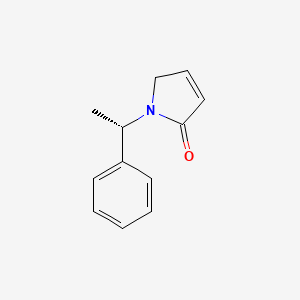

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies reveal that N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one crystallizes in the monoclinic system with space group P2₁/c, consistent with related pyrrolinone derivatives. The unit cell parameters include a = 7.6329(4) Å, b = 7.8137(4) Å, c = 28.0651(14) Å, and β = 95.995°, forming a non-planar molecular configuration. The lactam ring adopts a puckered conformation, with a torsion angle of 29.67° around the C-N bond, indicative of partial double-bond character due to resonance stabilization.

The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds (2.70–2.92 Å), forming dimeric units similar to those observed in 3-ethyl-4-methyl-3-pyrrolin-2-one co-crystals. The phenyl ring attached to the chiral center exhibits a dihedral angle of 133.09° relative to the lactam plane, creating steric hindrance that influences enantioselective interactions.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 2256.52 ų |

| C=O bond length | 1.2495(15) Å |

| N—C(O) bond length | 1.3395(17) Å |

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-[(1S)-1-phenylethyl]-2H-pyrrol-5-one |

InChI |

InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m0/s1 |

InChI Key |

MIXFAEPWCWRDBG-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC=CC2=O |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one typically involves the reaction of (S)-alpha-Methylbenzylamine with a suitable pyrrolinone precursor. One common method is the condensation reaction between (S)-alpha-Methylbenzylamine and 3-pyrrolin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the pyrrolinone ring to a pyrrolidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the N-((S)-alpha-Methylbenzyl) group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted pyrrolinones depending on the nucleophile used.

Scientific Research Applications

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to the 3-pyrrolin-2-one family, which shares core similarities with other N-heterocycles. Key analogs include:

Key Observations :

- Stereochemical Influence : The (S)-alpha-methylbenzyl group in the target compound introduces chirality, which is critical for binding selectivity in receptor antagonists .

- Functional Group Diversity : Unlike succinimides (e.g., tivantinib) or maleimides (e.g., MPO-0029), 3-pyrrolin-2-ones lack an additional carbonyl group, reducing electrophilicity and altering metabolic stability .

Stability and Handling

- Thermal Stability : The compound’s flash point (~91°C for related alpha-methylbenzyl alcohols) suggests moderate flammability, necessitating precautions during synthesis .

- Reactivity : Avoid strong oxidizers, as alpha-methylbenzyl derivatives can decompose exothermically .

Research Findings and Gaps

- Synthetic Innovations: Recent methods for 5-hydroxy-3-pyrrolin-2-ones () could enable hydroxylated derivatives of the target compound, enhancing bioactivity.

- Unresolved Challenges : N-Alkylation remains a bottleneck for diversifying 3-pyrrolin-2-ones, unlike more reactive maleimides or pyrrolidines .

- Ecological Data: No ecotoxicity data exist for the compound, unlike regulated substances like alpha-methylbenzyl alcohol .

Biological Activity

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and the implications of its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolinone derivatives with chiral amines or other reagents to introduce the alpha-methylbenzyl group. The synthetic pathways often utilize methodologies such as:

- Michael Addition : This approach can be employed to form the pyrrolinone structure by reacting appropriate dicarbonyl compounds with amines.

- Enantioselective Synthesis : Chiral catalysts or reagents are used to achieve the desired stereochemistry at the nitrogen atom.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrrolinones can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these activities are critical for evaluating their potential as therapeutic agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it has been tested against:

- HL-60 human promyelocytic leukemia cells

Results indicated that certain concentrations lead to significant cell death, suggesting its potential as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The compound could compromise bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : By triggering apoptotic pathways, it can effectively reduce tumor cell viability.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyrrolinone derivatives, including this compound, reported that it exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria. The study utilized disc diffusion methods and determined MIC values ranging from 10 μg/mL to 50 μg/mL for different strains.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment against HL-60 cells, this compound showed IC50 values indicative of potent activity. The study highlighted that at concentrations above 20 μM, significant apoptosis was observed, suggesting a promising avenue for further development in cancer therapeutics.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.